Cellular Viability: BAY1082439 vs. Isoform-Selective Inhibitors in PTEN-Null Prostate Cancer
In PTEN-null human prostate cancer cell lines PC3 and LNCaP, BAY1082439 demonstrated superior inhibition of cell growth compared to PI3Kα-selective and PI3Kβ-selective inhibitors used alone or in combination [1]. Treatment with BAY1082439 (0.1–1 μM, 72 hours) effectively blocked G1/S cell cycle transition and induced apoptosis .
| Evidence Dimension | Cellular growth inhibition efficacy |
|---|---|
| Target Compound Data | BAY1082439: 0.1–1 μM; effective growth inhibition via G1/S arrest and apoptosis induction |
| Comparator Or Baseline | PI3Kα-selective inhibitor; PI3Kβ-selective inhibitor; α+β combination |
| Quantified Difference | BAY1082439 demonstrated greater efficacy than any single isoform-selective inhibitor or combination thereof |
| Conditions | PC3 and LNCaP PTEN-null human prostate cancer cell lines; 72-hour incubation; cell viability assay |
Why This Matters
This demonstrates that balanced α/β/δ inhibition by a single agent outperforms individual isoform-selective inhibitors in the PTEN-null genetic context, directly addressing the compensatory pathway activation that limits single-isoform approaches.
- [1] Zou Y, Qi Z, Guo W, et al. Cotargeting the cell-intrinsic and microenvironment pathways of prostate cancer by PI3Kα/β/δ inhibitor BAY1082439. Mol Cancer Ther. 2018;17(10):2091-2099. View Source
